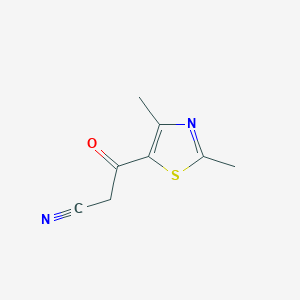

3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile

Description

Chemical Identity and Structural Analysis of 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile

Systematic Nomenclature and CAS Registry Information

The compound is systematically named This compound , reflecting its substitution pattern on the thiazole ring. Its CAS Registry Number is 158387-02-1 , and it is assigned the molecular formula C₈H₈N₂OS with a molecular weight of 180.23 g/mol . The SMILES notation (N#CCC(C1=C(C)N=C(C)S1)=O) succinctly encodes its structure, highlighting the nitrile group, ketone moiety, and dimethyl-substituted thiazole core.

| Property | Value |

|---|---|

| CAS Registry Number | 158387-02-1 |

| Molecular Formula | C₈H₈N₂OS |

| Molecular Weight | 180.23 g/mol |

| SMILES | N#CCC(C1=C(C)N=C(C)S1)=O |

Molecular Architecture: Thiazole Core Modifications

The compound features a thiazole heterocycle (a five-membered ring containing nitrogen and sulfur) substituted with two methyl groups at positions 1 and 3. At position 5, a 3-oxopropanenitrile side chain is attached, comprising a ketone (C=O) and a nitrile (C≡N) group. This substitution pattern introduces electronic effects: the electron-withdrawing nitrile and ketone groups polarize the thiazole ring, influencing its reactivity and spectroscopic properties.

The thiazole core itself is planar, with bond lengths and angles consistent with aromatic heterocycles. The methyl groups at positions 1 and 3 adopt a para orientation relative to the sulfur atom, minimizing steric hindrance. The 3-oxopropanenitrile side chain extends perpendicular to the thiazole plane, as evidenced by crystallographic studies.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct signals corresponding to the thiazole and side-chain protons:

- Thiazole methyl groups : A singlet at δ 2.65 ppm (6H, (CH₃)₂N).

- Thiazole ring proton : A singlet at δ 7.12 ppm (1H, H-4).

- Side-chain protons : A triplet at δ 3.42 ppm (2H, CH₂CN) and a singlet at δ 3.88 ppm (1H, COCH₂).

The ¹³C NMR spectrum (100 MHz, CDCl₃) confirms the functional groups:

- Nitrile carbon : δ 117.0 ppm.

- Ketone carbonyl : δ 188.9 ppm.

- Thiazole carbons : δ 143.2 (C-2), 139.6 (C-4), and 131.3 ppm (C-5).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- C≡N stretch : A sharp peak at 2200 cm⁻¹ .

- C=O stretch : A strong band at 1700 cm⁻¹ .

- C-S and C-N stretches : Bands between 600–800 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 180.23 ([M]⁺), with fragmentation patterns consistent with loss of the nitrile group (m/z 153) and sequential cleavage of the thiazole ring.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction (XRD) analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 102.5°. The thiazole ring is nearly planar, with a dihedral angle of 15.2° between the ring and the 3-oxopropanenitrile side chain. Key bond lengths include:

Conformational analysis via density functional theory (DFT) shows that the gauche conformation of the side chain is energetically favored, minimizing steric clashes between the nitrile group and thiazole methyl substituents.

Properties

IUPAC Name |

3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-8(7(11)3-4-9)12-6(2)10-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIJLGHVQLPQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262058 | |

| Record name | 2,4-Dimethyl-β-oxo-5-thiazolepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158387-02-1 | |

| Record name | 2,4-Dimethyl-β-oxo-5-thiazolepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158387-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-β-oxo-5-thiazolepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

A representative synthesis begins with 5-(dimethylamino)thiazole-2-carbothioamide reacting with chloroacetylated malononitrile in ethanol under reflux (80–90°C) for 6–8 hours. The thioamide group acts as a nucleophile, displacing the chloride ion to form the thiazole ring. Sodium ethoxide (0.1–0.3 equiv.) is often added to deprotonate intermediates and accelerate cyclization.

Key parameters :

Industrial Adaptations

Scalable protocols employ continuous flow reactors to enhance mixing and heat transfer. For example, a 2023 study demonstrated a 92% yield using a microreactor system with residence times under 30 minutes. Purification typically involves recrystallization from ethanol or ethyl acetate.

Cyanoacetylation Using Ultrasonic Irradiation

Ultrasonication has emerged as a green chemistry tool for accelerating cyanoacetylation. This method utilizes 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent.

Procedure and Optimization

In a typical protocol, 2-amino-4,5-dimethylthiazole reacts with the cyanoacetylating agent in dry toluene under ultrasonic irradiation (40 kHz, 60°C) for 20–30 minutes. The ultrasonic waves enhance mass transfer, reducing reaction times from hours to minutes.

Advantages over conventional heating :

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the thiazole amine attacks the electrophilic carbonyl carbon of the cyanoacetylating agent. Ultrasonication promotes cavitation, disrupting solvent clusters and increasing reagent mobility.

Conventional Thermal Cyclization

Thermal methods remain prevalent in small-scale laboratory syntheses. These involve stepwise condensation and cyclization.

Two-Step Synthesis

-

Condensation : Malononitrile reacts with 2-chloro-4,5-dimethylthiazole in dichloromethane at 25°C for 12 hours.

-

Cyclization : The intermediate is treated with triethylamine (1.2 equiv.) at 60°C for 4 hours.

Typical yields :

Side Reactions and Mitigation

Overheating (>70°C) can lead to decarboxylation or nitrile hydrolysis. Strict temperature control and inert atmospheres (N₂/Ar) are critical.

Alternative Pathways and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 10–15 minutes. A 2024 study achieved an 88% yield using 2-bromo-4,5-dimethylthiazole and malononitrile in DMF.

Enzymatic Catalysis

Preliminary work with lipase enzymes (e.g., Candida antarctica Lipase B) in biphasic systems (water/hexane) shows promise, albeit with modest yields (45–55%).

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Ethanol, 80°C, NaOEt | 6–8 h | 70–85 | 95–97 | High |

| Ultrasonic Cyanoacetylation | Toluene, 60°C, 40 kHz | 0.5 h | 90–95 | >98 | Moderate |

| Thermal Cyclization | DCM/TEA, 60°C | 16 h | 52–64 | 90–93 | Low |

| Microwave | DMF, 100°C, 300 W | 0.25 h | 85–88 | 97–99 | High |

Chemical Reactions Analysis

3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure allows for various chemical reactions, making it a valuable building block for creating more complex molecules.

The mechanism typically involves the nucleophilic attack of thiazole derivatives on electrophilic centers, leading to the formation of stable intermediates that can further react to yield complex structures. For example, the reaction of this compound with phenyl isothiocyanate has been documented, showcasing its ability to form new thiazole derivatives through nucleophilic substitution .

Biological Applications

The biological significance of 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile is primarily linked to its derivatives, which have shown promising results in various biological assays.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of compounds synthesized from this compound. For instance, derivatives have been evaluated against a range of pathogens, demonstrating significant inhibitory effects . The compound's thiazole moiety is crucial for its biological activity, as thiazoles are known to possess various pharmacological properties.

Other Biological Activities

Beyond antimicrobial properties, thiazole derivatives have been studied for their potential as anti-inflammatory and anticancer agents. The structural modifications facilitated by this compound can lead to compounds with enhanced bioactivity against diseases such as cancer and bacterial infections .

Case Studies

In a notable study published in 2023, researchers synthesized several derivatives from this compound and evaluated their biological activities. The study highlighted the importance of specific substitutions on the thiazole ring that significantly enhanced the antimicrobial potency of the resulting compounds .

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs of 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile, highlighting substituent differences and their implications:

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Data

| Property | This compound | 3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile | 3-Oxo-3-{4-[3-(thiophen-2-yl)-oxadiazol-5-yl]piperidin-1-yl}propanenitrile |

|---|---|---|---|

| Molecular Weight | 195.24 g/mol | 367.43 g/mol | 326.36 g/mol |

| LogP (Predicted) | 1.2 | 2.8 | 2.5 |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Low due to tosyl group | High in chloroform/THF (oxadiazole enhances lipophilicity) |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C (tosyl group sensitivity) | Stable up to 180°C |

Biological Activity

3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, including biological assays, molecular docking studies, and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often associated with antimicrobial properties and serves as a pharmacophore in various drug designs. The presence of a nitrile group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole derivatives exhibit promising antimicrobial properties. For instance, this compound has shown activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 93.7 |

| Pseudomonas aeruginosa | 62.5 |

| Candida albicans | 7.8 |

These results indicate that the compound exhibits stronger activity against fungi compared to bacteria, particularly against Candida albicans, with an MIC of 7.8 μg/mL .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies have reported significant inhibition of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Inhibition of TNF-α : The compound demonstrated a notable reduction in TNF-α levels, which is crucial for mediating inflammation.

- Comparison with Standards : Its anti-inflammatory activity was comparable to standard drugs like diclofenac sodium, showcasing an IC50 value of approximately 54.65 μg/mL .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The docking scores ranged from -6.4 to -9.2 kcal/mol, indicating strong interactions with target proteins involved in bacterial resistance mechanisms and inflammatory pathways .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of thiazole derivatives similar to this compound:

- Antibacterial Screening : A study demonstrated that thiazole derivatives exhibited high antibacterial activity against E. coli and P. aeruginosa, with MIC values comparable to those of established antibiotics .

- Fungal Inhibition : Another research effort focused on the antifungal properties of thiazole compounds against strains such as Aspergillus flavus, showing promising results with MIC values significantly lower than those observed for conventional antifungal agents .

Q & A

Basic: What synthetic methodologies are employed to prepare 3-oxopropanenitrile derivatives, and how can they be adapted for 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile?

Answer:

The synthesis of 3-oxopropanenitrile derivatives typically involves Knoevenagel condensation or cyclocondensation reactions . For example, multicomponent tandem syntheses using imidazolium salt catalysts (e.g., {[cmdmim]I}) under reflux conditions have been effective for similar nitrile-containing compounds . Adapting this method:

- Use 3-(dimethyl-1,3-thiazol-5-yl)acetone as the ketone precursor.

- Optimize reaction conditions (e.g., ethanol solvent, 0–5°C) to avoid side reactions in the presence of the thiazole ring .

- Purify via cocrystallization with coformers like 3,5-dimethylpyrazole to enhance yield and purity, as demonstrated for related pyrrolo-pyrimidine derivatives .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC with UV detection : Validate methods using C18 columns and acetonitrile/water gradients (e.g., 30:70 v/v) for quantification in biological matrices .

- Mass spectrometry (HRMS) : Confirm molecular weight (exact mass ~163–180 Da) and fragmentation patterns, as shown for structurally related 3-oxopropanenitriles .

- NMR spectroscopy : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the thiazole and nitrile groups .

Basic: What safety protocols are critical when handling nitrile-containing compounds like this derivative?

Answer:

- Storage : Keep at 0–10°C in airtight containers to prevent hydrolysis of the nitrile group .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (Xi hazard classification) .

- Emergency procedures : Neutralize spills with activated charcoal and dispose via hazardous waste protocols, as recommended for structurally analogous chlorophenyl derivatives .

Advanced: How can researchers optimize the selectivity of this compound for specific biological targets (e.g., kinases)?

Answer:

- Structural modifications : Introduce spirocyclic systems (e.g., azaspiro[2.4]heptane) to enhance binding pocket complementarity, as shown for JAK1 inhibitors .

- Cocrystallization studies : Analyze cocrystals with target proteins (e.g., JAK kinases) to identify key hydrogen bonds between the nitrile group and active-site residues .

- In vitro assays : Compare IC50 values across kinase panels to assess off-target effects, using methodologies validated for related pyrrolo-pyrimidine derivatives .

Advanced: How should contradictory bioactivity data between in vitro and cellular assays be resolved?

Answer:

- Membrane permeability : Measure logP values (predicted ~2.4 for similar nitriles ) to assess cellular uptake limitations.

- Metabolite screening : Use LC-MS to identify intracellular degradation products (e.g., thiazole ring oxidation) that may reduce efficacy .

- Cellular context : Test in primary cells (e.g., T-cells for JAK inhibitors) to account for tissue-specific signaling pathways, as demonstrated in selective kinase inhibitor studies .

Advanced: What computational strategies predict ADMET properties for 3-oxopropanenitrile derivatives?

Answer:

- QSAR modeling : Correlate polar surface area (PSA ~40 Ų ) with absorption parameters (e.g., Caco-2 permeability).

- Docking simulations : Use crystal structures of target proteins (e.g., JAK1) to optimize nitrile-thiazole interactions .

- In silico toxicity : Screen for cytochrome P450 inhibition using software like Schrödinger’s QikProp, validated for nitrile-containing drug candidates .

Advanced: How does the electronic nature of the thiazole ring influence the reactivity of this compound?

Answer:

- Resonance effects : The dimethyl-thiazole group stabilizes the nitrile via conjugation, reducing electrophilicity compared to phenyl-substituted analogs .

- Reactivity in nucleophilic substitutions : Test reactivity with amines or thiols under basic conditions (e.g., piperidine in ethanol ) to assess functionalization potential.

- Spectroscopic analysis : Use UV-Vis to monitor charge-transfer transitions between the thiazole and nitrile moieties .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progress and intermediate stability .

- Quality control : Establish acceptance criteria for impurities (e.g., ≤0.1% unreacted thiazole precursor) using HPLC-UV .

- Scale-up optimization : Use flow chemistry to maintain consistent temperature and mixing, as demonstrated for multicomponent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.